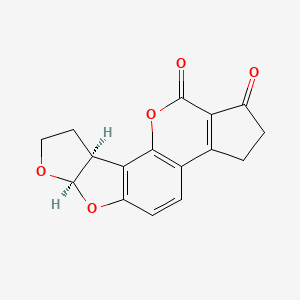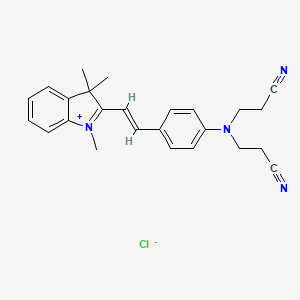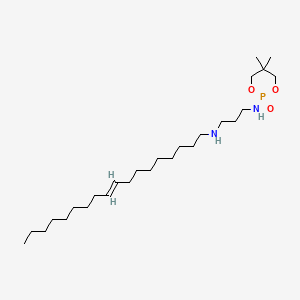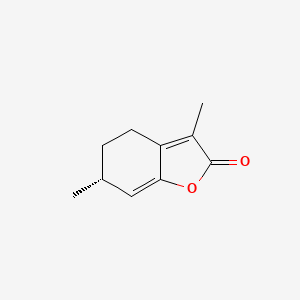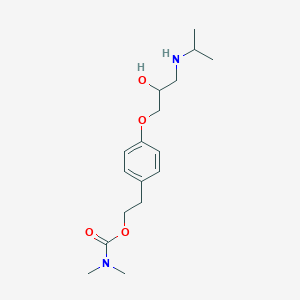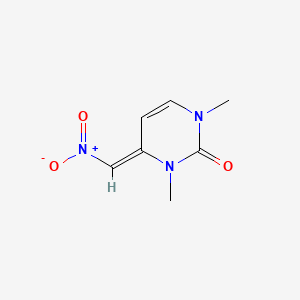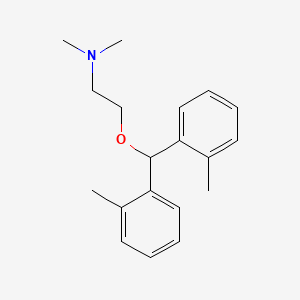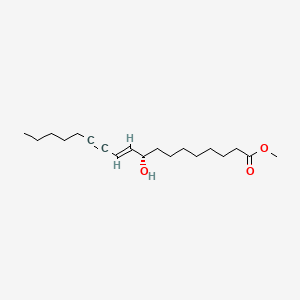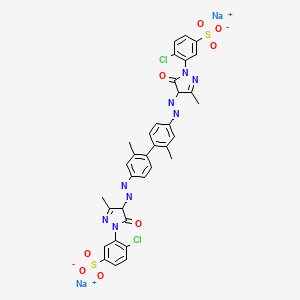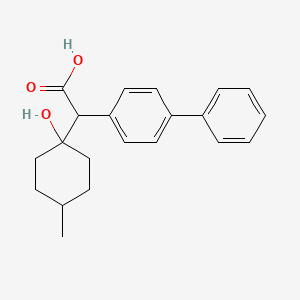
4XC2A2Npz2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4XC2A2Npz2 involves the combination of two potent dopamine transporter binding motifs attached to the tropane ring: the p-iodophenyl group at the 3β-position and a pyrrolidine carboxamide at 2β . The specific reaction conditions and steps for synthesizing this compound are detailed in various scientific publications, focusing on the precise control of temperature, pH, and the use of specific catalysts to achieve high yield and purity .
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles to those used in laboratory settings, with scaled-up processes to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4XC2A2Npz2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The conditions for these reactions vary, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
4XC2A2Npz2 is primarily used in scientific research to study the dopamine reuptake transporter due to its high selectivity for this target . Its applications include:
Mechanism of Action
4XC2A2Npz2 exerts its effects by selectively binding to the dopamine transporter, inhibiting the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4XC2A2Npz2 include other phenyltropane analogues such as RTI-55 and RTI-160 . These compounds share structural similarities and also exhibit high selectivity for the dopamine transporter .
Uniqueness
What sets this compound apart from other similar compounds is its exceptionally high selectivity for the dopamine transporter, with selectivity ratios of 2600x and 4600x over norepinephrine and serotonin transporters, respectively . This makes it a particularly valuable tool for distinguishing between different neurotransmitter systems in research .
Properties
CAS No. |
160948-17-4 |
|---|---|
Molecular Formula |
C19H25IN2O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H25IN2O/c1-21-15-8-9-17(21)18(19(23)22-10-2-3-11-22)16(12-15)13-4-6-14(20)7-5-13/h4-7,15-18H,2-3,8-12H2,1H3/t15-,16+,17+,18-/m0/s1 |
InChI Key |
HPQILAIJSLHQQC-MLHJIOFPSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


